2-Hydroxymethyl Loratadine

Description

Overview of 2-Hydroxymethyl Loratadine (B1675096) as a Chemical Entity

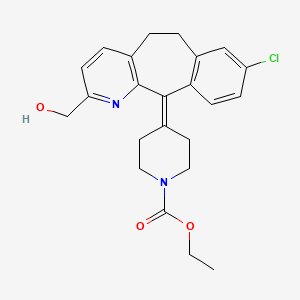

2-Hydroxymethyl Loratadine is a chemical compound closely related to Loratadine, a well-known second-generation histamine (B1213489) H1 receptor antagonist used in the treatment of allergies. Chemically, it is identified as ethyl 4-[8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo semanticscholar.orgsynzeal.comcyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate. synzeal.comallmpus.com It is classified as a benzocycloheptapyridine. chemicalbook.comchemicalbook.com

The introduction of a hydroxymethyl group (-CH2OH) to the pyridine (B92270) ring of the Loratadine molecule distinguishes this compound. semanticscholar.orgresearchgate.net This structural modification results in a distinct chemical entity with its own set of physicochemical properties. While sharing the core structure of Loratadine, the presence of the hydroxyl group can influence its polarity and, consequently, its behavior in analytical procedures.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H25ClN2O3 | allmpus.com |

| Molecular Weight | 412.91 g/mol | allmpus.com |

| Appearance | White Solid | chemicalbook.com |

| Melting Point | 76-78°C or 88-90°C | chemicalbook.com |

| Boiling Point | 585.5±50.0°C at 760 mmHg | |

| Density | 1.301±0.06 g/cm³ | |

| CAS Number | 609806-39-5 | allmpus.com |

Academic Significance in Pharmaceutical Research and Development

The primary significance of this compound in the pharmaceutical landscape lies in its status as a known impurity and potential degradant of Loratadine, particularly in liquid formulations such as syrups. semanticscholar.orgchemicalbook.comlgcstandards.com The formation of this and other related substances is a critical consideration for pharmaceutical manufacturers in ensuring the quality, stability, and purity of the final drug product.

In the context of research and development, this compound serves as a crucial reference standard. Its synthesis and isolation are necessary for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify impurities in Loratadine drug products. semanticscholar.orggoogle.com By having a pure sample of this compound, analytical chemists can accurately identify its presence and concentration, ensuring that the levels of this impurity remain within acceptable limits as defined by regulatory bodies like the United States Pharmacopeia (USP). synzeal.com

Research has focused on understanding the mechanisms of its formation. Studies have indicated that the generation of this compound in syrup formulations can be a result of a redox process involving the drug and other components of the formulation. semanticscholar.orgresearchgate.net The presence of air and the in situ generation of formaldehyde (B43269) have been identified as potential contributing factors to this degradation pathway. semanticscholar.orgresearchgate.net

The table below outlines key research findings related to this compound:

| Research Area | Key Findings | Source |

|---|---|---|

| Formation in Syrups | Identified as a contaminant in Loratadine syrup formulations. | semanticscholar.orgchemicalbook.com |

| Formation Mechanism | Results from a redox process on the pyridine ring of Loratadine. | semanticscholar.orgresearchgate.net |

| Degradation Studies | Accelerated degradation experiments showed the formation of up to 0.5% of this contaminant. | semanticscholar.orgresearchgate.net |

| Analytical Reference | Used as a reference standard for quality control of drug formulations. | semanticscholar.orgsynzeal.com |

| Synthesis | Synthesized from Loratadine via the N-oxide and subsequent N-methoxypyridinium salt. | semanticscholar.org |

Historical Perspective on its Identification as a Related Substance

The identification of this compound emerged from the rigorous stability testing of Loratadine formulations. During the development and post-marketing surveillance of Loratadine syrups, analytical chemists observed the appearance of previously unknown peaks in HPLC chromatograms, indicating the presence of degradation products. google.com

Subsequent investigations were launched to isolate and characterize these unknown substances. Through sophisticated analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers were able to elucidate the structure of these impurities. semanticscholar.org One of these was identified as this compound, and another as its isomer, 4-Hydroxymethyl Loratadine. semanticscholar.orggoogle.com

The synthesis of these compounds was then undertaken to confirm their structures and to provide the necessary reference materials for routine quality control testing. semanticscholar.orgresearchgate.net A 2005 study described a method for the synthesis of both 2- and 4-hydroxymethyl derivatives of Loratadine, starting from the parent drug. semanticscholar.org This work was crucial for enabling pharmaceutical manufacturers to monitor and control the levels of these specific impurities in their products, thereby ensuring the safety and efficacy of Loratadine medications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[13-chloro-5-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13,27H,2-4,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEULJRKHVVHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)CO)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652608 | |

| Record name | Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609806-39-5 | |

| Record name | 2-Hydroxymethyl loratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYMETHYL LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4DXF8D32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydroxymethyl Loratadine

Precursor Chemistry and Intermediate Compounds

The synthesis of 2-hydroxymethyl loratadine (B1675096) relies on several key precursor and intermediate compounds.

| Compound Type | Specific Compound Name | Role in Synthesis |

| Starting Material | Loratadine (1 ) | The parent compound from which the synthesis begins. semanticscholar.org |

| Intermediate | Loratadine N-oxide (4 ) | Formed by the oxidation of loratadine. semanticscholar.org |

| Intermediate | N-methoxypyridinium salt of Loratadine (5 ) | A reactive intermediate that facilitates nucleophilic substitution on the pyridine ring. semanticscholar.org |

| Intermediate | 2-Cyano Loratadine (6 ) | A key intermediate formed after the introduction of the cyano group. semanticscholar.org |

| Intermediate | Methyl 4-[8-chloro-5,6-dihydro-11H-benzo researchgate.netumich.educyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate (9 ) | The ester intermediate formed via the Pinner reaction before the final reduction. semanticscholar.org |

Advanced Synthetic Route Development and Optimization

Efforts to optimize the synthesis of loratadine and its derivatives have been a focus of research, aiming for improved efficiency and yield. drpress.org While specific optimization data for 2-hydroxymethyl loratadine synthesis is limited, general principles of synthetic route improvement are applicable. For the multi-step synthesis from loratadine, optimization would involve maximizing the yield of the 2-cyano isomer over the 4-cyano isomer and improving the efficiency of the final reduction step, which has been noted to produce the product in a small yield. semanticscholar.org

The development of advanced synthetic routes could also explore catalytic methods for the direct and selective hydroxylation of the 2-methyl group on the pyridine ring, potentially reducing the number of synthetic steps required.

Mechanistic Elucidation of 2 Hydroxymethyl Loratadine Formation

Degradation Pathways of Loratadine (B1675096) in Pharmaceutical Formulations

Loratadine is susceptible to degradation, especially in aqueous liquid formulations, which can lead to a decline in the concentration of the active ingredient and the concurrent emergence of impurities. google.com Among the identified degradation products are 2-Hydroxymethyl Loratadine and its positional isomer, 4-Hydroxymethyl Loratadine. google.comresearchgate.netsemanticscholar.org The degradation of loratadine in syrup formulations has been specifically noted, indicating the breakdown of the active compound in these preparations. google.com

Beyond the formation of hydroxymethyl derivatives, loratadine can undergo other degradation pathways. As an ester, it is susceptible to alkaline hydrolysis, which results in the formation of its corresponding carboxylic acid derivative. researchgate.netnih.gov This intermediate is often unstable and can subsequently undergo decarboxylation to yield desloratadine (B1670295). pillbuys.com Oxidation is another significant pathway for loratadine degradation, particularly in liquid dosage forms. google.comgoogle.com

The stability challenges are more pronounced in liquid dosage forms compared to solid forms due to the solubility and stability characteristics of the active compound and various excipients in a liquid environment. google.com

Identification of Contributing Chemical Reactions (e.g., Redox Processes)

The formation of this compound is primarily attributed to a redox process involving loratadine and other components within the pharmaceutical formulation. researchgate.netsemanticscholar.org This oxidative degradation is a key chemical reaction leading to the impurity. google.comgoogle.com

Accelerated degradation experiments have demonstrated that the formation of this compound and its 4-hydroxymethyl isomer in syrup is the result of such a redox process. researchgate.netsemanticscholar.org The reactions can be initiated by trace metals, which catalyze the oxidation of loratadine. google.comgoogle.com The mechanism is believed to involve the oxidation of the pyridine (B92270) ring within the loratadine molecule.

The following table summarizes the key reactions contributing to loratadine degradation.

| Reaction Type | Description | Resulting Products |

| Redox (Oxidation) | Oxidation of the pyridine ring of loratadine, often involving atmospheric oxygen and potentially catalyzed by trace metals. | This compound, 4-Hydroxymethyl Loratadine. google.comresearchgate.netsemanticscholar.org |

| Hydrolysis | Cleavage of the ethyl ester group, typically under alkaline conditions. | Carboxylic acid derivative of loratadine, which can further degrade to Desloratadine. researchgate.netpillbuys.com |

Role of Excipients and Formulation Components in Induced Degradation

Excipients and other components in a pharmaceutical formulation can play a significant role in the degradation of loratadine and the formation of impurities. researchgate.netsemanticscholar.org In syrup formulations, which are rich in primary and secondary alcohol groups (e.g., glycerin, propylene (B89431) glycol), these components are hypothesized to participate in the degradation mechanism. researchgate.netgoogle.com It is suggested that after the initial oxidation of loratadine to an N-oxide intermediate, the abundant alcohol groups in the syrup may act as reducing agents in subsequent steps. researchgate.net

The presence of trace metal ions, which can be introduced through excipients or from manufacturing equipment, can catalyze oxidative degradation. google.comgoogle.com This is evidenced by the fact that the inclusion of chelating agents, such as edetate disodium (B8443419) (EDTA) or citric acid, can stabilize the formulation by sequestering these metal ions and minimizing trace metal-initiated oxidation. google.comgoogle.com

While some research focuses on the degradation of desloratadine (an active metabolite of loratadine), it provides insight into the reactivity with excipients. For instance, desloratadine has been shown to degrade in the presence of excipients like lactose, leading to the formation of N-formyl desloratadine. dergipark.org.tr This underscores the potential for interactions between the active pharmaceutical ingredient and various formulation components.

The table below details the role of specific formulation components in the degradation process.

| Component/Excipient | Role in Degradation | Stabilization Strategy |

| Alcohol Groups (e.g., Glycerin) | Abundant in syrups, may act as reducing agents for intermediate N-oxides in the degradation pathway. researchgate.net | Formulation optimization. |

| Trace Metal Ions | Catalyze oxidative degradation reactions. google.comgoogle.com | Addition of chelating agents like Edetate Disodium (EDTA) or Citric Acid. google.comgoogle.com |

| Lactose | Shown to cause degradation of the related compound Desloratadine. dergipark.org.tr | Avoidance of reactive excipients in the formulation. dergipark.org.tr |

| Antioxidants (e.g., Ascorbic Acid) | Can reduce degradation, though may cause other issues like color changes. google.com | Use of stable antioxidants like butylated hydroxyanisole. google.com |

Investigation of Environmental Factors on Formation Kinetics (e.g., Presence of Air)

Environmental factors significantly influence the kinetics of this compound formation. The most critical of these is the presence of atmospheric oxygen. researchgate.netsemanticscholar.org

Accelerated degradation studies have explicitly shown that the formation of hydroxymethyl contaminants in loratadine syrup is dependent on the presence of air. researchgate.netsemanticscholar.org This finding is corroborated by the fact that purging storage containers with an inert gas like nitrogen is a recommended strategy to minimize degradation, thereby confirming the role of oxygen in the oxidative process. google.comgoogle.com

Other environmental factors also play a role:

Temperature: Degradation is accelerated at higher temperatures. Stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict the shelf life of the product under normal storage conditions. google.com

pH: The pH of the formulation is crucial. The hydroxymethylation process has been observed in syrup formulations at an acidic pH of approximately 3. researchgate.net Furthermore, loratadine's susceptibility to hydrolysis is highly pH-dependent, with alkaline conditions promoting the cleavage of the ester group. researchgate.netnih.gov The pH of oral liquid compositions is typically controlled with a buffering agent to minimize degradation. google.com

Light: Photostability testing is an integral part of stress testing for drug substances to determine the effect of light on degradation.

The kinetics of degradation are thus a multifactorial issue, with the rate of this compound formation being influenced by the interplay of atmospheric oxygen, temperature, and the pH of the formulation.

Proposed Mechanisms Involving Specific Reactive Intermediates (e.g., Formaldehyde (B43269) Generation)

The formation of this compound is believed to proceed through a complex mechanism involving highly reactive intermediates. A key proposed mechanism suggests that the degradation is related to the in situ generation of formaldehyde. researchgate.netsemanticscholar.org Formaldehyde is known to be involved in the degradation of other pharmaceutical compounds and can cause hydroxymethylation. researchgate.net

A plausible mechanistic pathway for the hydroxymethylation of loratadine in an acidic syrup environment (pH ~3) has been proposed and is summarized below:

N-Oxide Formation: The initial step is the oxidation of the nitrogen atom on the pyridine ring of the loratadine molecule to form a Loratadine N-oxide intermediate. This oxidation is likely driven by atmospheric oxygen, possibly catalyzed by trace metals. researchgate.net

Reaction with Formaldehyde: The formation of the hydroxymethyl group is linked to a reaction with formaldehyde, which is thought to be generated within the formulation. researchgate.netsemanticscholar.org The N-oxide intermediate is more susceptible to electrophilic attack.

Reduction Step: Following the addition of the hydroxymethyl group, it is assumed that the resulting hydroxymethyl loratadine N-oxides are reduced to the final this compound product. This reduction may be facilitated by interaction with the primary or secondary alcohol groups (like glycerin or propylene glycol) that are abundant in the syrup formulation. researchgate.net

This proposed sequence highlights the generation and reaction of specific intermediates like N-oxides and formaldehyde as crucial steps in the pathway leading to the this compound impurity. researchgate.net

Advanced Analytical Research for 2 Hydroxymethyl Loratadine

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 2-Hydroxymethyl Loratadine (B1675096). These techniques allow for the effective separation of the compound from its parent drug, Loratadine, and other related impurities.

The development of a robust HPLC method is the cornerstone for the accurate quantification of 2-Hydroxymethyl Loratadine. A typical method involves a reversed-phase approach, which is well-suited for separating moderately polar compounds.

An established HPLC method for the measurement of this compound utilizes a C18 column. google.com The separation is achieved under isocratic conditions, meaning the mobile phase composition remains constant throughout the run. google.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. google.comgoogle.com For instance, a mobile phase composed of a pH 2.5 buffer and acetonitrile in a 70:30 ratio has been successfully employed. google.com Detection is commonly performed using a UV detector, with a wavelength set at 254 nm, where the compound exhibits significant absorbance. google.com

The chemical name for Loratadine 2-Hydroxymethyl Impurity, as per the United States Pharmacopeia (USP), is Ethyl 4-[8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo researchgate.netsigmaaldrich.comcyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate. synzeal.com This impurity is used in analytical method development and validation. synzeal.comsynzeal.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Symmetry C18, 4.6 mm x 250 mm, 5µm particle size google.com |

| Mobile Phase | Isocratic: 78:22 mixture of Mobile Phase A and Mobile Phase B google.com |

| Mobile Phase A: 30:70 Acetonitrile:Buffer (pH 2.5) google.com | |

| Buffer: 3.8 g of hexane (B92381) sulphonate sodium salt and 5.3 g of ammonium (B1175870) sulfate (B86663) in 2000mL of water, pH adjusted to 2.50 with o-phosphoric acid google.com | |

| Flow Rate | 1.2 mL/min google.com |

| Detection | UV at 254 nm google.com |

| Injection Volume | 20 µL google.com |

| Temperature | 30°C google.com |

| Run Time | Approximately 15 minutes google.com |

Optimization of chromatographic parameters is critical to achieve optimal separation, peak shape, and sensitivity. For the analysis of Loratadine and its impurities, including this compound, several factors are considered.

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer is a key parameter. researchgate.netsigmaaldrich.com Adjusting this ratio influences the retention time and resolution of the analytes. A higher proportion of the organic solvent generally leads to shorter retention times.

pH of the Mobile Phase: The pH of the aqueous buffer can significantly affect the ionization state of the analytes and, consequently, their retention on a reversed-phase column. For Loratadine and its related compounds, a slightly acidic pH, such as 3.6 or 4, is often used to ensure good peak shape and reproducibility. researchgate.netresearchgate.net

Column Type and Dimensions: The choice of the stationary phase (e.g., C18, C8) and the column's length, internal diameter, and particle size all impact the efficiency of the separation. researchgate.netresearchgate.net A longer column or smaller particle size can provide higher resolution but may also lead to higher backpressure.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. google.comresearchgate.net While a higher flow rate reduces the run time, it can also decrease the column's efficiency. Therefore, a balance must be struck.

Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and peak shapes. google.com Maintaining a constant and optimized temperature is crucial for reproducible results.

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS) for Structural Characterization and Quantification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. It provides not only quantitative data but also invaluable information for structural elucidation.

Understanding the fragmentation pathway of a molecule in a mass spectrometer is essential for its identification and structural confirmation. For Loratadine and its metabolites, electrospray ionization (ESI) is a commonly used ionization technique. researchgate.net

In the positive ion mode, Loratadine typically forms a protonated molecule [M+H]+. The fragmentation of this ion can lead to characteristic product ions. One of the proposed fragmentation pathways for Loratadine involves the loss of the ethyl carbamate (B1207046) group. researchgate.net A similar approach can be applied to this compound. The fragmentation pattern of this compound would be expected to show similarities to that of Loratadine, with shifts in mass-to-charge ratios corresponding to the presence of the hydroxymethyl group. researchgate.net The study of these fragmentation patterns, often through tandem mass spectrometry (MS/MS), allows for the confident identification of the compound in complex matrices. lifesciencesite.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is a significant advantage in identifying unknown or unexpected compounds. mst.dk This technique can determine the elemental composition of a molecule with a high degree of confidence.

In the context of Loratadine metabolism studies, HRMS has been instrumental. nih.gov For this compound, HRMS would allow for the precise determination of its molecular formula, distinguishing it from other potential metabolites or impurities with similar nominal masses. This is particularly useful in non-targeted screening approaches where the goal is to identify all detectable compounds in a sample. mst.dk The combination of retention time from chromatography and the accurate mass from HRMS provides a high level of specificity for the identification of this compound.

Fragmentation Pathway Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms within a molecule.

For the structural assignment of this compound, 1H NMR and 13C NMR spectra would provide key information. The 1H NMR spectrum would show signals for all the protons in the molecule, with their chemical shifts and coupling patterns revealing their chemical environment and neighboring protons. The presence of the hydroxymethyl group would be confirmed by a characteristic signal for the -CH2OH protons.

Impurity Profiling and Quantification Methodologies

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality and purity of active pharmaceutical ingredients (APIs). In the context of Loratadine, this compound is recognized as a significant impurity that can arise during synthesis or degradation. synthinkchemicals.comlgcstandards.com Its identification and quantification are essential to meet the stringent limits and threshold values specified by regulatory bodies like the FDA and as outlined in pharmacopoeial guidelines. synthinkchemicals.com The process of impurity profiling for Loratadine involves the use of reference standards, such as this compound, to develop and validate analytical methods capable of separating, identifying, and quantifying this and other related substances. synzeal.com

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of this compound in Loratadine drug substances and formulations. google.comgoogle.com A specific HPLC method has been developed to measure both this compound and 4-Hydroxymethyl Loratadine. This method employs a reversed-phase isocratic elution system, which allows for the effective separation of these impurities from the parent drug, Loratadine. The details of this chromatographic method are crucial for reproducible and accurate quantification in research and quality control settings. google.com

The following table outlines the specific conditions for a developed HPLC method used to quantify this compound:

Table 1: HPLC Method for Quantification of this compound

| Parameter | Specification |

|---|---|

| Column | Symmetry C18, 4.6 mm x 250 mm, 5µm particle size |

| Mobile Phase A (MPA) | 30:70 Acetonitrile:Buffer Solution |

| Mobile Phase B (MPB) | Acetonitrile |

| Buffer Solution (pH 2.5) | 3.8 g of hexane sulphonate sodium salt and 5.3 g of ammonium sulfate dissolved in 2000mL of water, pH adjusted with o-phosphoric acid (85%). google.com |

| Elution Mode | Isocratic (78:22 MPA:MPB) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

This table is based on data from a developed HPLC method. google.com

Validation of Analytical Methods for Research Applications

The validation of an analytical method is the process by which it is experimentally established that the method is suitable for its intended purpose. For research applications involving this compound, method validation ensures the reliability, accuracy, and precision of the data generated. synzeal.com According to the International Council for Harmonisation (ICH) guidelines, validation encompasses the evaluation of several performance characteristics. nih.gov

For the HPLC method developed to quantify this compound, validation would involve assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). google.comnih.gov Specificity is demonstrated by the method's ability to resolve the analyte peak from other components in the sample matrix, such as the API (Loratadine) and other potential impurities. The use of control samples of this compound, 4-Hydroxymethyl Loratadine, and Loratadine helps establish the retention times and confirm the identity of each peak, ensuring the method's selectivity. google.com

The precision of the method is determined by the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov While specific validation data for the this compound method is detailed in proprietary documentation, typical retention times from the developed HPLC method have been published, which are a key component of the method's validation profile. google.com

Table 2: Typical Peak Retention Times in Validated HPLC Method

| Compound | Typical Retention Time (minutes) |

|---|---|

| This compound | 6.5 |

| 4-Hydroxymethyl Loratadine | 8.0 |

This table presents data from a developed and validated HPLC method. google.com

The validation process ensures that the analytical method is robust and reliable for its application in quality control during the commercial production of Loratadine and for studies submitted in Abbreviated New Drug Applications (ANDAs). synzeal.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxymethyl Loratadine |

| Acetonitrile |

| Ammonium sulfate |

| Hexane sulphonate sodium salt |

| Loratadine |

Research Applications and Broader Academic Implications

Utilization as a Reference Standard in Pharmaceutical Quality Control Research

2-Hydroxymethyl Loratadine (B1675096) is a well-documented impurity found in drug products containing Loratadine, especially in liquid oral formulations such as syrups. semanticscholar.orglgcstandards.comlgcstandards.com Its synthesis and isolation are crucial for its use as a certified reference standard in pharmaceutical quality control. researchgate.net The availability of this compound as a reference material is essential for the development, validation, and routine application of analytical methods designed to ensure the purity and quality of Loratadine drug products. researchgate.netsynzeal.com

In quality control laboratories, reference standards like 2-Hydroxymethyl Loratadine serve several critical functions:

Identification: They are used to confirm the identity of unknown peaks that may appear in chromatograms during stability studies or routine testing of Loratadine formulations.

Quantification: By creating a calibration curve with a known concentration of the reference standard, analysts can accurately quantify the amount of this compound present in a drug product sample.

Method Validation: The standard is indispensable for validating the performance of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), ensuring the method is specific, accurate, and precise for detecting and measuring this particular impurity. google.comgoogle.com

Suppliers of chemical standards provide this compound for these specific research and quality control purposes, underscoring its established role in the pharmaceutical industry. lgcstandards.com

Contribution to Understanding Drug Product Stability and Degradation Chemistry

The formation of this compound is a key indicator of Loratadine degradation, providing valuable insights into the chemical stability of the active pharmaceutical ingredient (API) under various conditions. google.comgoogle.com Studies have shown that this impurity, along with its isomer 4-Hydroxymethyl Loratadine, forms during storage stability testing of Loratadine syrups. google.com Its presence is linked to a redox process, suggesting that Loratadine is susceptible to oxidative degradation in certain formulations. semanticscholar.orgresearchgate.net

The degradation mechanism is thought to be complex. Accelerated degradation experiments have demonstrated that the formation of these hydroxymethyl contaminants in syrups can be dependent on the presence of air. researchgate.net This suggests an oxidative pathway. It has been hypothesized that the degradation may be related to the in situ generation of formaldehyde (B43269) from formulation excipients, which then reacts with the Loratadine molecule. researchgate.net The study of this compound formation helps researchers understand the specific reactive sites on the parent drug molecule and the conditions that promote its degradation, which is fundamental knowledge for developing stable pharmaceutical products.

Theoretical Studies on Molecular Reactivity and Degradation Susceptibility

To complement experimental findings, theoretical studies using computational chemistry have been employed to investigate the inherent reactivity of the Loratadine molecule. nih.gov Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations provide a molecular-level understanding of its stability and potential degradation pathways. nih.gov

These theoretical investigations have been used to:

Map the molecular electrostatic potential surface to identify electron-rich regions susceptible to electrophilic attack.

Analyze frontier molecular orbitals (HOMO and LUMO) to predict reactivity.

Calculate bond dissociation energies (BDE) to determine the most likely bonds to break. nih.gov

Studies have identified the N24 atom in the pyridine (B92270) ring of Loratadine as having a nucleophilic nature. nih.gov Furthermore, BDE calculations suggested that oxidation is likely to occur in the piperidine (B6355638) and cycloheptane (B1346806) rings. nih.gov This theoretical data provides a scientific rationale for the observed formation of degradation products like this compound, guiding further experimental work and helping to predict potential degradation products without the need for exhaustive laboratory studies.

Implications for Formulation Science and Stability Enhancing Strategies

The knowledge that this compound is a degradation product has direct and significant implications for formulation science. The primary goal is to develop a dosage form where the degradation of Loratadine is minimized or prevented entirely. Research into the formation of this impurity has driven the development of innovative and more stable Loratadine formulations. google.comgoogle.com

Key stability-enhancing strategies include:

Use of Antioxidants and Chelating Agents: In aqueous solutions and syrups where Loratadine is prone to oxidative degradation, the inclusion of stabilizing agents is critical. The use of aminopolycarboxylic acids, such as ethylenediaminetetraacetic acid (EDTA), has been shown to inhibit the degradation of Loratadine and the formation of hydroxymethyl impurities by sequestering trace metal ions that can catalyze oxidation reactions. google.com

Development of Novel Drug Delivery Systems: To overcome stability issues in liquid formulations, alternative dosage forms have been explored. A stable, spill-resistant semi-solid pharmaceutical suspension was developed that demonstrated resistance to oxidative degradation, with no formation of this compound observed over the product's shelf life. google.comgoogle.com

Solid-State Formulations: Enhancing the stability of Loratadine in the solid state is another key strategy. The preparation of co-amorphous solid dispersions with other compounds and polymers can improve physical stability and prevent crystallization, which can sometimes precede chemical degradation. mdpi.com

Future Research Trajectories in Related Substance Analysis

The study of this compound opens up several avenues for future research. A primary focus will likely be on the continued refinement of analytical methodologies. The development of ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) methods with even lower detection limits could help identify the onset of degradation much earlier.

Further research could also explore:

Mechanism Elucidation: More detailed mechanistic studies to definitively confirm the role of specific excipients in the formation of hydroxymethyl impurities. This could involve isotopic labeling studies to trace the origin of the hydroxymethyl group.

Predictive Modeling: Expanding theoretical studies to model the interaction of Loratadine with various common pharmaceutical excipients under different environmental conditions (pH, temperature, light) to better predict degradation pathways and rates.

Novel Stabilization Techniques: Investigating new polymers and excipients for co-amorphous systems or other advanced formulation platforms to further enhance the long-term stability of Loratadine and prevent the formation of any related substances.

Broader Impurity Profiling: A comprehensive search for other potential, yet-unidentified, trace-level degradation products that may form under specific stress conditions, ensuring a complete understanding of the drug's stability profile.

Compound Reference Table

| Compound Name |

| This compound |

| 4-Hydroxymethyl Loratadine |

| Loratadine |

| Benzophenone |

| Ethylenediaminetetraacetic acid (EDTA) |

| Formaldehyde |

Chemical Compound Data

Below are the chemical properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H25ClN2O3 | synzeal.comnih.gov |

| Molecular Weight | 412.9 g/mol | synzeal.comnih.gov |

| CAS Number | 609806-39-5 | synzeal.comnih.gov |

| IUPAC Name | ethyl 4-[13-chloro-5-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | nih.gov |

| Synonyms | Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo synzeal.comnih.govcyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate, Loratadine 2-Hydroxymethyl Impurity | lgcstandards.comnih.gov |

| Appearance | White Solid | |

| Melting Point | 88-90°C |

Q & A

Basic Research Questions

Q. How is 2-Hydroxymethyl Loratadine identified and quantified in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 248 nm is commonly used for quantification. For precise identification, high-resolution mass spectrometry (HRMS) is employed to confirm the exact mass (CHClNO, calculated 426.1346; observed 426.1343–426.1348). Sample preparation involves dissolving the compound in methanol or acetonitrile, followed by filtration to remove particulates. System suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure method robustness .

Q. What are the common impurities in Loratadine formulations, and how is this compound characterized among them?

- Methodological Answer : this compound is a known impurity in Loratadine syrup formulations. Impurity profiling involves synthesizing the compound via controlled hydrolysis of Loratadine under acidic conditions, followed by purification using column chromatography. Structural confirmation is achieved via H NMR and HRMS. Comparative retention times in HPLC (using C18 columns with phosphate buffer-acetonitrile mobile phases) differentiate it from other impurities like 4-Hydroxymethyl Loratadine .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for impurity profiling studies?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as pH, temperature, and catalyst concentration. For example, hydrolysis of Loratadine with HCl at 70°C for 5 hours yields this compound. Purity is enhanced using recrystallization from ethanol-water mixtures. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are characterized using Fourier-transform infrared spectroscopy (FTIR) to track functional group changes .

Q. What methodologies are used to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies are conducted by exposing the compound to stressors (e.g., 40°C/75% relative humidity for 6 months). Degradation products are analyzed using HPLC with diode-array detection (DAD) to track peak purity. Photostability is tested via exposure to UV light (ICH Q1B guidelines). Data interpretation includes calculating % degradation and identifying Arrhenius kinetics to predict shelf life .

Q. How does this compound interact with biological matrices, and what analytical techniques elucidate these interactions?

- Methodological Answer : Differential scanning calorimetry (DSC) is used to study interactions with biological tissues, such as the cornea. For example, loratadine-loaded hydrogels show disappearance of the 140°C endothermic peak (melting point) in DSC thermograms, indicating molecular dispersion within the tissue. In vitro permeability assays using Franz diffusion cells quantify transcorneal flux, while confocal microscopy visualizes distribution patterns .

Data Contradiction Analysis

Q. How can discrepancies in reported pharmacokinetic properties of Loratadine metabolites, including this compound, be resolved?

- Methodological Answer : Contradictions in metabolite half-life or bioavailability often arise from variations in study designs (e.g., animal vs. human models). To resolve these, cross-validate data using standardized protocols:

- In vivo : Administer radiolabeled C-Loratadine to track metabolite distribution via liquid scintillation counting.

- In vitro : Use hepatic microsomes from multiple species (e.g., human, rat) to compare metabolic rates under identical CYP450 inhibition conditions.

- Statistical reconciliation : Apply multivariate analysis to account for covariates like age, enzyme polymorphisms, and co-administered drugs .

Experimental Design Considerations

Q. What experimental designs are optimal for studying the role of this compound in drug formulation stability?

- Methodological Answer : A factorial design with three factors (pH, temperature, excipient concentration) and two levels (high/low) is recommended. Response variables include impurity formation rate and dissolution profile. Use Design of Experiments (DoE) software to generate contour plots identifying critical parameters. For example, elevated pH (>6.0) accelerates hydrolysis of Loratadine to this compound, requiring buffering agents in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.